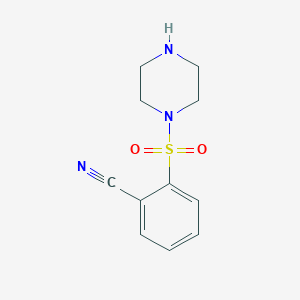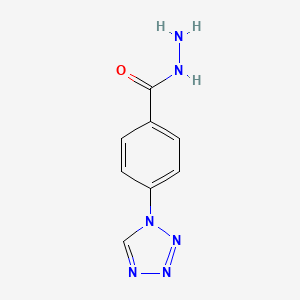
N-(3-amino-4-methylphenyl)benzamide
概要
説明
The compound "N-(3-amino-4-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of an amide functional group attached to a benzene ring. These compounds often exhibit a range of biological activities and are of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various starting materials and synthetic routes. For instance, the synthesis of N-substituted benzamides has been reported using different precursors and conditions. In one study, benzamide derivatives were synthesized using a non-steroidal anti-inflammatory drug as a starting material, highlighting the versatility of these compounds in drug chemistry . Another approach involved the synthesis of a carbon-14 labelled benzamide derivative, indicating the utility of these compounds in radiolabelling and imaging studies .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of a related benzamide compound was determined using X-ray diffraction, revealing its crystallization in a triclinic system . Another study reported the characterization of benzamide derivatives by FTIR, 1H NMR, and 13C NMR, providing detailed information about the molecular structure .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of these compounds can be explored through theoretical calculations, such as density functional theory (DFT), which can predict the chemical reactivity and properties of the molecules . The synthesis of benzamide derivatives often involves the formation of amide bonds, which are key structural features that influence the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential applications. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to understand the stability and reactivity of the compounds . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test, indicating their potential as therapeutic agents .
科学的研究の応用
Cancer Therapy Applications :
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to N-(3-amino-4-methylphenyl)benzamide, has been identified as a potent and isotype-selective histone deacetylase (HDAC) inhibitor. It shows significant antitumor activity and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
- Another study synthesized and evaluated the anticonvulsant activity of 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which are structurally similar to this compound. These compounds were found to be superior to phenytoin in the maximal electroshock seizure test, indicating their potential in the treatment of convulsions (Lambert et al., 1995).
Electrophysiological Studies :
- The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides were studied, which included compounds similar to this compound. These compounds exhibited significant electrophysiological activity, indicating their potential use in cardiac studies (Morgan et al., 1990).
Synthesis of Biologically Active Compounds :
- A study on the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide, a compound analogous to this compound, demonstrated its potential for further biological applications. This research highlights the versatility of benzamide derivatives in synthesizing compounds with potential biological interest (Buzarevski et al., 2014).
Safety and Hazards
将来の方向性
The future directions for the synthesis of N-(3-Amino-4-methylphenyl)benzamide involve the development of an efficient and practical process . The established kinetic model was used to optimize reaction conditions, as a result, this compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
作用機序
Target of Action
N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building block of many drug candidates . .
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) . The two amine groups in 2 are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
特性
IUPAC Name |
N-(3-amino-4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360503 | |
| Record name | N-(3-amino-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221875-98-5 | |
| Record name | N-(3-amino-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?
A: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.
Q2: Can you describe the synthesis of this compound using microreactor technology?
A: A study [] explored the continuous synthesis of this compound within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.
Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?
A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)





![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)